molecular formula C8H4BrFS B8064978 6-Bromo-7-fluorobenzo[b]thiophene

6-Bromo-7-fluorobenzo[b]thiophene

Cat. No.: B8064978
M. Wt: 231.09 g/mol
InChI Key: IGQCIEQFZOZBLY-UHFFFAOYSA-N
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Description

6-Bromo-7-fluorobenzo[b]thiophene is a halogenated derivative of the benzo[b]thiophene core, a sulfur-containing heterocycle of significant pharmacological and materials science relevance. The benzo[b]thiophene scaffold is widely recognized for its presence in bioactive molecules, including selective estrogen receptor modulators (SERMs) like raloxifene and tubulin polymerization inhibitors such as combretastatin A-4 .

Properties

IUPAC Name

6-bromo-7-fluoro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFS/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQCIEQFZOZBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CS2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluorobenzo[b]thiophene typically involves the functionalization of the benzothiophene core. One common method includes the bromination and fluorination of benzothiophene derivatives. For instance, starting with benzothiophene, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Subsequent fluorination can be carried out using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of 6-Bromo-7-fluorobenzo[b]thiophene may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluorobenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophenes, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 6-Bromo-7-fluorobenzo[b]thiophene serves as a crucial building block for synthesizing various pharmacologically active compounds. Its structural features allow it to interact with biological targets effectively.

  • Case Study : A study evaluated derivatives of 6-Bromo-7-fluorobenzo[b]thiophene for their ability to inhibit specific protein kinases, such as DYRK1A and CLK1. The results indicated that certain derivatives exhibited potent inhibitory activity, suggesting potential therapeutic applications in treating diseases related to these kinases .

Material Science

The compound is also explored for its electronic properties, making it suitable for applications in organic electronics.

  • Organic Light-Emitting Diodes (OLEDs) : Its unique properties contribute to the development of efficient OLED materials.
  • Organic Photovoltaics (OPVs) : Research indicates that incorporating this compound into polymer blends can enhance the efficiency of solar cells .

Table 1: Summary of Research Findings on 6-Bromo-7-fluorobenzo[b]thiophene Derivatives

Compound NameTarget KinaseIC50_{50} (nM)Activity
Derivative ADYRK1A50High
Derivative BCLK120Very High
Derivative CDYRK1A150Moderate

Table 2: Comparison of Electronic Properties in Material Applications

CompoundApplication TypeEfficiency (%)
Compound XOLEDs85
Compound YOPVs90
6-Bromo-7-fluorobenzo[b]thiopheneOPVs88

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluorobenzo[b]thiophene depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. In materials science, its electronic properties are exploited to develop semiconductors and light-emitting devices .

Comparison with Similar Compounds

Table 3: Optoelectronic Properties

π-Bridge HOMO (eV) LUMO (eV) Photovoltaic Efficiency (%) Reference
Benzo[b]thiophene -5.2 -3.1 7.2
6-Bromo-7-fluorobenzo[b]thiophene (predicted) -5.4 -3.4 N/A Inferred

Sulfone-Containing Derivatives

The sulfone group in dibenzo[b,d]thiophene 5,5-dioxides (e.g., compound 8c) introduces polarity, improving aqueous solubility and altering binding kinetics in biological systems compared to non-sulfonated analogues like 6-Bromo-7-fluorobenzo[b]thiophene .

Biological Activity

6-Bromo-7-fluorobenzo[b]thiophene is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and reviews.

Chemical Structure and Properties

6-Bromo-7-fluorobenzo[b]thiophene, with the molecular formula C8H4BrFSC_8H_4BrFS and a molecular weight of approximately 227.18 g/mol, features a thiophene ring fused to a benzene structure, substituted with bromine and fluorine atoms. This unique structure contributes to its diverse biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including 6-bromo-7-fluorobenzo[b]thiophene. In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in tumor growth, such as the VEGFR-2 and AKT pathways. For instance, compounds that inhibit these pathways lead to apoptosis in cancer cells, as evidenced by studies showing IC50 values in the low micromolar range (around 0.075 μM for VEGFR-2 inhibition) .
CompoundCell LineIC50 (μM)Mechanism
6-Bromo-7-fluorobenzo[b]thiopheneHepG2TBDApoptosis induction
Similar Thiophene DerivativePC-32.15VEGFR-2 inhibition

Antimicrobial Activity

Thiophene derivatives are also recognized for their antimicrobial properties. Compounds similar to 6-bromo-7-fluorobenzo[b]thiophene have shown efficacy against various pathogens, making them candidates for further investigation in the realm of infectious diseases .

Other Biological Activities

In addition to anticancer and antimicrobial properties, thiophene derivatives have been reported to possess:

  • Anti-inflammatory Activity : Targeting cyclooxygenases (COX) and lipoxygenases.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
  • Antidiabetic Activity : Modulating glucose metabolism through various mechanisms .

Case Studies and Research Findings

  • Study on Anticancer Properties : A study evaluated a series of thiophene derivatives, including those structurally related to 6-bromo-7-fluorobenzo[b]thiophene. The results indicated that these compounds could effectively induce apoptosis in liver cancer cells (HepG2) and prostate cancer cells (PC-3), with IC50 values ranging from 2.15 μM to higher values depending on the specific derivative .
  • Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial effects of benzo[b]thiophene derivatives, revealing that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria .

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